molecular formula C19H13ClN2O2 B5741925 N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No. B5741925
M. Wt: 336.8 g/mol
InChI Key: FVRPCSBJXWXJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as OBI-3424, is a novel anticancer agent that has shown promising results in preclinical studies. It belongs to the class of prodrugs, which are inactive compounds that are converted into active drugs inside the body.

Mechanism of Action

N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a bioreductive prodrug that is activated in hypoxic (low oxygen) conditions, which are commonly found in solid tumors. The prodrug is converted into a highly reactive alkylating agent that selectively targets cancer cells. The mechanism of action involves DNA crosslinking and inhibition of DNA replication, leading to cell death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to induce DNA damage and apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. In addition, it has been shown to stimulate the immune system, which may enhance its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is its selective targeting of cancer cells, which reduces the risk of toxicity to normal tissues. It also has a long half-life, which allows for less frequent dosing. However, its effectiveness may be limited by the hypoxic conditions required for activation, which may not be present in all tumors.

Future Directions

There are several potential future directions for research on N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. One area of interest is the development of biomarkers that can predict response to the drug. Another area is the optimization of dosing and scheduling to maximize its antitumor activity. Finally, there is potential for the development of combination therapies that can enhance its effectiveness.

Synthesis Methods

N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is synthesized by a multistep process that involves the condensation of 3-chloroaniline with 2-bromo-5-nitrobenzoic acid, followed by reduction of the nitro group and acetylation of the resulting amine. The final product is obtained by cyclization of the acetylated amine with 2-oxoindole.

Scientific Research Applications

N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and pancreatic cancer. It has shown potent antitumor activity in these models, both as a single agent and in combination with other anticancer drugs.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c20-13-6-3-7-14(10-13)21-17(23)11-22-16-9-2-5-12-4-1-8-15(18(12)16)19(22)24/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRPCSBJXWXJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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